molecular formula C5H5NO3S2 B3007200 2-Formylthiophene-3-sulfonamide CAS No. 2225144-96-5

2-Formylthiophene-3-sulfonamide

Cat. No.: B3007200
CAS No.: 2225144-96-5
M. Wt: 191.22
InChI Key: NSJWLGXHSKRBKA-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-sulfonamide is an organic compound with the molecular formula C5H5NO3S2. It consists of a thiophene ring substituted with a formyl group at the 2-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ammonia or amines to form the sulfonamide.

Industrial Production Methods: Industrial production methods for 2-Formylthiophene-3-sulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: 2-Thiophenecarboxylic acid-3-sulfonamide.

    Reduction: 2-Hydroxymethylthiophene-3-sulfonamide.

    Substitution: Depending on the nucleophile, various substituted thiophene derivatives.

Scientific Research Applications

2-Formylthiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formylthiophene-3-sulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides.

Comparison with Similar Compounds

    2-Formylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    2-Formylthiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    2-Acetylthiophene-3-sulfonamide: Similar structure but with an acetyl group instead of a formyl group.

Uniqueness: 2-Formylthiophene-3-sulfonamide is unique due to the presence of both a formyl and a sulfonamide group on the thiophene ring.

Properties

IUPAC Name

2-formylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJWLGXHSKRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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